N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide
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Overview
Description
N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide is a synthetic organic compound It features a complex structure with multiple functional groups, including a chlorobenzyl ether, a methoxy group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide typically involves the following steps:
Formation of the Aldehyde Intermediate: The starting material, 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde, is synthesized through the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate.
Condensation Reaction: The aldehyde intermediate is then reacted with 4-hydroxybenzohydrazide under acidic or basic conditions to form the final product. This step involves a condensation reaction where the aldehyde group reacts with the hydrazide to form a hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy and hydroxyl groups can be oxidized under strong oxidizing conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the hydrazine derivative.
Substitution: Depending on the nucleophile, products could include substituted ethers or thioethers.
Scientific Research Applications
Chemistry
In organic synthesis, N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the hydrazide moiety is particularly interesting for the development of anti-tubercular or anti-cancer agents.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The hydrazide group is known to form strong interactions with metal ions, which could be relevant in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide: Similar compounds include other hydrazones and hydrazides with varying substituents on the aromatic rings.
4-Hydroxybenzohydrazide: A simpler hydrazide that lacks the complex substituents of the target compound.
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde: The aldehyde intermediate used in the synthesis of the target compound.
Uniqueness
The uniqueness of N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H19ClN2O4 |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-21-12-16(13-24-25-22(27)17-5-9-19(26)10-6-17)4-11-20(21)29-14-15-2-7-18(23)8-3-15/h2-13,26H,14H2,1H3,(H,25,27)/b24-13+ |
InChI Key |
QCQNXIRLGLWINY-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)O)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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